4-Bromo-3-(bromomethyl)-2-fluoropyridine 4-Bromo-3-(bromomethyl)-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17442119
InChI: InChI=1S/C6H4Br2FN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2
SMILES:
Molecular Formula: C6H4Br2FN
Molecular Weight: 268.91 g/mol

4-Bromo-3-(bromomethyl)-2-fluoropyridine

CAS No.:

Cat. No.: VC17442119

Molecular Formula: C6H4Br2FN

Molecular Weight: 268.91 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-(bromomethyl)-2-fluoropyridine -

Specification

Molecular Formula C6H4Br2FN
Molecular Weight 268.91 g/mol
IUPAC Name 4-bromo-3-(bromomethyl)-2-fluoropyridine
Standard InChI InChI=1S/C6H4Br2FN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2
Standard InChI Key LXRDFLCKQWMEGQ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=C1Br)CBr)F

Introduction

4-Bromo-3-(bromomethyl)-2-fluoropyridine is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine substituents on the pyridine ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity. It is classified under halogenated organic compounds, specifically within the category of pyridine derivatives.

Synthesis

The synthesis of 4-Bromo-3-(bromomethyl)-2-fluoropyridine typically involves the bromination of 2-fluoropyridine or related pyridine derivatives. In industrial settings, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction parameters, including temperature, pressure, and reagent concentration. Purification techniques such as distillation or crystallization are commonly used to isolate the final product.

Chemical Reactivity

The reactivity of 4-Bromo-3-(bromomethyl)-2-fluoropyridine is influenced by the electron-withdrawing effects of the fluorine atom and the steric hindrance from the bromomethyl group, which can affect reaction rates and pathways. This compound can participate in several chemical reactions, making it versatile for various applications.

Applications

4-Bromo-3-(bromomethyl)-2-fluoropyridine has several significant applications, particularly in the fields of pharmaceuticals and agrochemicals. Its unique electronic properties and reactivity make it a valuable intermediate in the synthesis of complex molecules.

Safety and Handling

Handling 4-Bromo-3-(bromomethyl)-2-fluoropyridine requires caution due to its potential toxicity and reactivity. It should be stored in a cool, dry place away from light and moisture. Protective equipment such as gloves and goggles should be worn when handling this compound.

Research Findings

Research on 4-Bromo-3-(bromomethyl)-2-fluoropyridine highlights its potential in organic synthesis. The compound's reactivity is influenced by its halogen substituents, which can participate in various chemical reactions, making it a useful intermediate in the synthesis of complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator